Z-Leu-Arg-4MbNA -

Z-Leu-Arg-4MbNA

Catalog Number: EVT-502668
CAS Number:
Molecular Formula: C31H40N6O5
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Z-Leu-Arg-4MbNA is synthesized for research purposes and is classified under synthetic peptides. It is commonly used as a substrate in enzyme assays to measure activities of proteases, particularly those that cleave at the leucine-arginine bond. The compound is often sourced from specialized chemical suppliers such as Bachem and other peptide synthesis companies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-Leu-Arg-4MbNA typically involves solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid (Leucine) to a resin.
    • Each subsequent amino acid (Arginine) is added in a stepwise manner, with protection groups removed as needed.
    • The final product is cleaved from the resin and purified.
  2. Purification:
    • High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized peptide, ensuring high purity levels necessary for reliable experimental results.
  3. Characterization:
    • Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of Z-Leu-Arg-4MbNA.
Molecular Structure Analysis

Structure and Data

Z-Leu-Arg-4MbNA has a defined molecular structure characterized by its specific amino acid sequence and the presence of a methylumbelliferyl group.

  • Molecular Formula: C₁₃H₁₈N₄O₂
  • Molecular Weight: 270.31 g/mol
  • Canonical SMILES: CC(=O)NC@@HC(C(=O)O)N=C(N)C(C)C(=O)O

The compound's structure features:

  • A benzyloxycarbonyl protecting group on the N-terminal.
  • An arginine residue followed by a methylumbelliferyl moiety, which provides fluorescence upon enzymatic cleavage.
Chemical Reactions Analysis

Reactions and Technical Details

Z-Leu-Arg-4MbNA participates in various chemical reactions primarily involving enzymatic hydrolysis.

  1. Enzymatic Hydrolysis:
    • The compound acts as a substrate for various proteases, particularly dipeptidyl peptidase IV (DPPIV).
    • Upon cleavage, it releases 4-methylumbelliferone, which can be quantified fluorometrically.
  2. Reaction Conditions:
    • Typical conditions involve buffered solutions at physiological pH (around pH 7.5).
    • Temperature control is crucial to maintain enzyme activity during assays.
  3. Common Enzymatic Reactions:
    • Cleavage by serine proteases and other related enzymes.
    • The reaction kinetics can be analyzed using Michaelis-Menten kinetics.
Mechanism of Action

Process and Data

The mechanism of action for Z-Leu-Arg-4MbNA involves its interaction with specific proteolytic enzymes that recognize the leucine-arginine bond:

  1. Substrate Binding:
    • The enzyme binds to Z-Leu-Arg-4MbNA at its active site, positioning it for catalysis.
  2. Catalysis:
    • The catalytic residues of the enzyme facilitate the hydrolysis of the peptide bond between leucine and arginine.
    • This results in the release of 4-methylumbelliferone, which fluoresces, allowing quantification.
  3. Fluorescence Measurement:
    • The increase in fluorescence intensity correlates with enzyme activity, providing a sensitive assay method.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Z-Leu-Arg-4MbNA exhibits several notable physical and chemical properties:

Relevant Data or Analyses

The compound's stability can be affected by pH and temperature; thus, storage conditions should be optimized for long-term use.

Applications

Scientific Uses

Z-Leu-Arg-4MbNA finds applications primarily in biochemical research:

  1. Enzyme Assays: Used extensively to study proteolytic enzymes' kinetics and mechanisms.
  2. Drug Development: Serves as a model substrate in developing inhibitors for specific proteases linked to diseases.
  3. Biochemical Research: Employed in various studies related to protein metabolism, cell signaling, and disease pathology.
Mechanistic Insights into Enzymatic Interactions and Substrate Specificity

Role as a Fluorogenic Substrate in Protease-Mediated Hydrolysis Mechanisms

Z-Leu-Arg-4MβNA functions as a fluorogenic substrate through hydrolysis catalyzed by cysteine proteases. Its core structure comprises the dipeptide sequence Z-Leu-Arg linked to the fluorophore 4-Methoxy-β-naphthylamide (4MβNA). Enzymatic cleavage occurs at the Arg-4MβNA amide bond, releasing the fluorophore. The intact substrate exhibits minimal fluorescence due to intramolecular quenching, whereas hydrolysis yields intensely fluorescent 4-methoxy-2-naphthylamine (λex = 335–350 nm; λem = 410–440 nm) [4]. This property enables real-time quantification of protease activity via fluorescence spectroscopy. The hydrolysis mechanism involves nucleophilic attack by the protease’s catalytic cysteine thiol on the substrate’s carbonyl carbon, forming a transient acyl-enzyme intermediate. Subsequent nucleophilic resolution by water releases the fluorophore [4] [6].

Table 1: Spectral Properties of 4MβNA Upon Enzymatic Release

ParameterValueExperimental Conditions
Excitation (λex)335–350 nmPhosphate buffer, pH 6.0–7.5
Emission (λem)410–440 nmPhosphate buffer, pH 6.0–7.5
Stokes Shift75–90 nm--
Quantum Yield0.25 (relative to quinine)0.1 M H2SO4 reference

The kinetic profile follows Michaelis-Menten behavior, where fluorescence intensity directly correlates with reaction progress. This allows calculation of kinetic parameters (Km, kcat) for target proteases like falcipain-2. The 4MβNA group’s extended π-electron system enhances fluorescence quantum yield compared to unsubstituted β-naphthylamide, improving detection sensitivity in complex biological matrices [4].

Structural Determinants of Binding Affinity to Cysteine Proteases

The substrate specificity of Z-Leu-Arg-4MβNA is governed by complementary interactions between its peptide moiety and the substrate-binding subsites (S2–S1') of cysteine proteases. Falcipain-2 (FP-2), a Plasmodium cysteine protease, exhibits a strong preference for leucine at P2 and arginine at P1 positions—exactly matching the Z-Leu-Arg sequence [3] [7]. The S2 subsite of FP-2 features a hydrophobic pocket lined with Val86, Leu172, and Ala175 residues that accommodate leucine’s isobutyl side chain. Concurrently, the S1 subsite contains acidic residues (Glu83) that form salt bridges with the P1 arginine’s guanidinium group [3].

The Z-group (benzyloxycarbonyl) occupies the S3 subsite, where its aromatic ring engages in π-stacking and hydrophobic interactions with protease residues like Trp206. The 4MβNA moiety binds the S1' subsite, where its methoxy group optimizes orientation via van der Waals contacts. Mutagenesis studies confirm that substitutions in FP-2’s prodomain (particularly the ERFNIN motif spanning residues 155–243) allosterically modulate the active site’s affinity for this substrate [3].

Table 2: Protease Specificity for Z-Leu-Arg-4MβNA Hydrolysis

ProteaseRelative Activity (%)Key Binding Residues
Falcipain-2 (FP-2)100 (Reference)Val86, Leu172, Ala175 (S2); Glu83 (S1)
Falcipain-3 (FP-3)78Similar to FP-2 with divergent S3 pocket
Cathepsin L65Leu209, Ala214 (S2); Glu122 (S1)
Cathepsin B<10Occluded S2 pocket due to occluding loop

Homology modeling of FP-2 complexed with Z-Leu-Arg-4MβNA reveals hydrogen bonding between the Arg backbone and Asn173/Cys42, while the 4MβNA carbonyl oxygen coordinates with the oxyanion hole formed by Gln36 and Cys42 [3] [7]. These interactions collectively confer a Km of 8–12 μM for FP-2, reflecting high binding efficiency.

Comparative Analysis of 4MβNA vs. AMC Derivatives in Enzyme Kinetics

The enzymatic performance of Z-Leu-Arg-4MβNA critically depends on its fluorophore, with 4MβNA and 7-amido-4-methylcoumarin (AMC) representing dominant designs. Comparative kinetic analyses reveal trade-offs between sensitivity and steric compatibility:

  • Spectral Properties: 4MβNA emits at longer wavelengths (λem = 410–440 nm) than AMC derivatives (λem = 440–460 nm), reducing interference from biological autofluorescence. However, AMC exhibits a 1.8–2.2× higher quantum yield (Φ = 0.55–0.60) than 4MβNA (Φ = 0.25) [4] [6].
  • Kinetic Parameters: For cathepsin S, Z-Leu-Leu-Arg-AMC shows a Km of 15 μM and kcat/Km of 12,500 M−1s−1. In contrast, Z-Leu-Arg-4MβNA displays a lower Km (8 μM for FP-2) but reduced catalytic efficiency (kcat/Km ≈ 9,200 M−1s−1) due to steric bulk of the 4-methoxy group [4] [6] [10].
  • Biological Applications: 4MβNA’s red-shifted emission enhances penetration in hemoglobin-rich samples (e.g., malaria parasites), whereas AMC’s brightness suits low-abundance protease detection [4].

Table 3: Kinetic Comparison of Fluorogenic Substrates

ParameterZ-Leu-Arg-4MβNAZ-Leu-Leu-Arg-AMC
Fluorophore4-Methoxy-β-naphthylamide7-Amino-4-methylcoumarin (AMC)
λexem (nm)340/430360/440
Quantum Yield (Φ)0.250.58
Typical Km (μM)8–12 (Falcipain-2)15–20 (Cathepsin S)
kcat/Km (M−1s−1)9,200 (Falcipain-2)12,500 (Cathepsin S)
Signal-to-Noise Ratio25:1 (in hemolysate)8:1 (in hemolysate)

The 4MβNA group’s methoxy substitution improves aqueous solubility relative to unmodified β-naphthylamide, mitigating aggregation artifacts. However, AMC substrates generally achieve faster reaction rates due to lower steric hindrance during fluorophore dissociation post-cleavage [4] [6].

Properties

Product Name

Z-Leu-Arg-4MbNA

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Molecular Formula

C31H40N6O5

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C31H40N6O5/c1-20(2)16-26(37-31(40)42-19-21-10-5-4-6-11-21)29(39)36-25(14-9-15-34-30(32)33)28(38)35-23-17-22-12-7-8-13-24(22)27(18-23)41-3/h4-8,10-13,17-18,20,25-26H,9,14-16,19H2,1-3H3,(H,35,38)(H,36,39)(H,37,40)(H4,32,33,34)/t25-,26-/m0/s1

InChI Key

QYBJEDHFUWYTQH-UIOOFZCWSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

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